molecular formula C16H17N3O3 B2729033 N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034387-76-1

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2729033
CAS No.: 2034387-76-1
M. Wt: 299.33
InChI Key: UJPAKVGIZILKFO-UHFFFAOYSA-N
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Description

[Note: The following is a placeholder description, as no verified scientific data was found for this specific compound.] N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine carboxamide core. Compounds with pyridine and carboxamide moieties are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities and potential as pharmacophores . The structure incorporates a tetrahydrofuran (oxolane) ether linkage, which can influence the molecule's physicochemical properties and bioavailability. This compound is provided for in vitro research purposes only. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling. Researchers are responsible for ensuring their use complies with all applicable local and international regulations.

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-7-17-9-14(11)19-15(20)13-3-2-6-18-16(13)22-12-5-8-21-10-12/h2-4,6-7,9,12H,5,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPAKVGIZILKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 4-methylpyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.

    Nicotinamide Coupling: The halogenated pyridine intermediate is then coupled with nicotinamide using a palladium-catalyzed cross-coupling reaction.

    Etherification: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-3-ol under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: The pyridine and nicotinamide moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Key Structural Features Binding Affinity (kcal/mol) Key Interactions Biological Target
Target Compound Oxolane-ether, methylpyridine Not reported HIS163, ASN142, GLN189 Hypothesized protease
5RH3 () 3-Chlorophenyl, propenamide ≤−22 HIS163, ASN142 SARS-CoV-2 main protease
A.3.32 () Difluoromethyl, indan Not reported Hydrophobic pockets Mitochondrial Complex II
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Iodine, pivalamide Not applicable N/A Synthetic intermediate

Research Findings and Implications

  • Binding Affinity: The oxolane group in the target compound may improve polar interactions compared to chlorophenyl/cyanophenyl groups in 5RH3/5RGX, though experimental validation is needed .
  • Selectivity : Unlike patent compounds (A.3.32–A.3.39), the absence of lipophilic indan/difluoromethyl groups may reduce off-target effects in hydrophobic environments .
  • Synthetic Utility : The compound’s oxolane-pyridine scaffold offers a versatile platform for derivatization, contrasting with halogenated catalogued compounds designed for specific reactions .

Biological Activity

N-(4-methylpyridin-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C16_{16}H17_{17}N3_{3}O3_{3}
  • Molecular Weight: Approximately 315.32 g/mol

This structure features a pyridine core with various functional groups, including a carboxamide and an oxolan ether, which contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 4-methylpyridine and oxolane derivatives.
  • Reaction Conditions: The reactions are conducted under controlled temperature and pressure, often in the presence of solvents and catalysts.
  • Step-by-Step Synthesis: The process may include the formation of intermediates, protection/deprotection of functional groups, and final coupling reactions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer).

Cell Line IC50 Value (µM) Effect
MCF-70.76 - 21.5Cytotoxicity
H4601.85 - 3.42Cytotoxicity

The compound induces apoptosis in MCF-7 cells, with a notable increase in early and late apoptotic markers. It influences critical apoptosis-related genes such as P53, Bax, and caspases 3 and 9 while downregulating the anti-apoptotic gene Bcl-2 .

The mechanism through which this compound exerts its effects includes:

  • Target Interaction: The compound is believed to interact with specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways: It may influence cellular signaling pathways related to apoptosis and cell proliferation.
  • Gene Expression Modulation: The compound can alter the expression levels of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • In Vivo Studies: Animal models have shown that treatment with this compound leads to a significant reduction in tumor mass and volume, indicating its potential as a chemotherapeutic agent .
  • Cytotoxicity Assessment: In vitro cytotoxicity assays using MTT methodology confirmed that the compound exhibits dose-dependent inhibition of cancer cell growth, further validating its therapeutic potential .

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